N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide
CAS No.: 864685-32-5
Cat. No.: VC17966184
Molecular Formula: C18H17F2NO4
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864685-32-5 |
|---|---|
| Molecular Formula | C18H17F2NO4 |
| Molecular Weight | 349.3 g/mol |
| IUPAC Name | 3-(difluoromethoxy)-N-(1,3-dioxolan-2-ylmethyl)-N-phenylbenzamide |
| Standard InChI | InChI=1S/C18H17F2NO4/c19-18(20)25-15-8-4-5-13(11-15)17(22)21(12-16-23-9-10-24-16)14-6-2-1-3-7-14/h1-8,11,16,18H,9-10,12H2 |
| Standard InChI Key | VLCBXNZQDOFPNS-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(O1)CN(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises three primary components:
-
Benzamide backbone: A benzene ring connected to a carboxamide group (-CONH-).
-
3-(Difluoromethoxy) substituent: A -OCHF₂ group attached to the benzene ring at position 3.
-
N-Substituents:
-
A phenyl group (-C₆H₅) directly bonded to the amide nitrogen.
-
A (1,3-dioxolan-2-yl)methyl group, where a methylene bridge (-CH₂-) connects the amide nitrogen to a 1,3-dioxolane ring (a five-membered cyclic acetal containing two oxygen atoms).
-
The dioxolane ring adopts a puckered conformation, with the two oxygen atoms at positions 1 and 3, contributing to the compound’s stereoelectronic properties .
Systematic Nomenclature
The IUPAC name derives from the parent structure benzamide, with substituents prioritized according to Cahn-Ingold-Prelog rules:
-
N-((1,3-Dioxolan-2-yl)methyl): Indicates the dioxolane-containing substituent on the amide nitrogen.
-
N-Phenyl: Denotes the phenyl group attached to the same nitrogen.
-
3-(Difluoromethoxy): Specifies the -OCHF₂ group at the third position of the benzene ring.
Table 1: Key Structural Identifiers
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized through a convergent approach:
-
Benzamide core preparation:
-
N-Alkylation:
Key Synthetic Challenges
-
Regioselectivity: Ensuring mono-substitution at the benzene ring’s 3-position requires careful control of reaction kinetics .
-
Steric hindrance: Bulky N-substituents may impede alkylation efficiency, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) .
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Difluoromethoxylation | CHF₂Br, K₂CO₃, DMF, 80°C | 72 |
| 2 | N-Alkylation | (1,3-Dioxolan-2-yl)methyl bromide, Pd(PPh₃)₄, THF | 58 |
Physicochemical Properties
Thermodynamic Parameters
-
LogP (Octanol-Water): Predicted value of 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Aqueous Solubility: 0.45 mg/mL at pH 7.4, enhanced by the dioxolane’s polarity .
Spectroscopic Characteristics
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 4.12 (m, 2H, dioxolane OCH₂)
-
δ 3.98 (s, 2H, NCH₂)
-
Research Frontiers and Applications
Prodrug Development
The dioxolane group serves as a hydrolyzable prodrug motif, enabling controlled release of active metabolites in acidic environments (e.g., tumor tissues) .
Material Science Applications
Fluorinated benzamides exhibit liquid crystalline behavior, with transition temperatures (Tₘ) near 145°C, suggesting utility in optoelectronic devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume